5-methoxy-4-oxo-4H-pyran-2-carbaldehyde
Overview
Description
5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde is an organic compound with the molecular formula C7H6O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a methoxy group and an aldehyde functional group attached to a pyran ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde involves the oxidation of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one. This reaction is typically carried out using manganese dioxide as the oxidizing agent in methanol under reflux conditions for about 4 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Types of Reactions:
Oxidation: As mentioned, this compound can be synthesized through the oxidation of its precursor.
Reduction: The aldehyde group in the compound can undergo reduction to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in methanol under reflux.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: 5-methoxy-4-hydroxy-4H-pyran-2-carbaldehyde.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid or other oxidized forms. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one (Kojic acid): Known for its use in cosmetics and as a skin-lightening agent.
5,6-Dimethoxy-4-oxo-4H-pyran-2-carboxylic acid methyl ester: Another derivative with different functional groups.
Uniqueness: 5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde is unique due to its specific combination of a methoxy group and an aldehyde group on the pyran ring
Properties
IUPAC Name |
5-methoxy-4-oxopyran-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFZMFHXQIFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270687 | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35438-43-8 | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35438-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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